4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of trifluoromethyl and hydroxy groups attached to a phenyl-substituted butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one typically involves the reaction of trifluoroacetophenone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4,4,4-Trifluoro-3-oxo-3-phenylbutan-2-one.
Reduction: 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The phenyl group contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one
- 4,4,4-Trifluoro-3-hydroxy-3-phenyl-2-butanone
- 3-Hydroxy-4-phenylbutan-2-one
Comparison: 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one is unique due to the presence of both trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits higher lipophilicity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
436097-07-3 |
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Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)9(15,10(11,12)13)8-5-3-2-4-6-8/h2-6,15H,1H3 |
InChI Key |
GJOHDBAVUZMQPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)(C(F)(F)F)O |
Origin of Product |
United States |
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